![molecular formula C12H10F3N3O B2602801 1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 866009-56-5](/img/structure/B2602801.png)
1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
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Overview
Description
The compound “1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, the IUPAC name of 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid is “2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carboxylic acid” and its InChI code is "1S/C11H11N3O2/c1-7-5-9(11(15)16)8(2)14(7)10-6-12-3-4-13-10/h3-6H,1-2H3,(H,15,16)" .Scientific Research Applications
Synthesis and Chemical Characterization
Research has highlighted the significance of compounds structurally related to 1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone in various synthesis processes. A notable instance involves the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate using phosphorus compounds, demonstrating a practical route for synthesizing phosphorus compounds with trifluoromethyl or trichloromethyl groups. This method offers a simplified procedure for preparing complex compounds, highlighting the potential utility of similar pyrrole derivatives in synthetic chemistry (Kalantari et al., 2006).
Molecular Structure and Interactions
The molecular structure and interaction patterns of related compounds have been a subject of interest. For instance, the study of a mononuclear ReI complex derived from pyrroline-pyrazolyl-pyridazine reveals intricate molecular structures and interaction patterns, such as intramolecular hydrogen bonding and coplanarity attributed to these interactions. This detailed understanding of molecular structures and interactions can be crucial for the development of new materials and drugs (Saldías et al., 2020).
Catalytic and Inhibitory Properties
Compounds with structures similar to the one have been investigated for their catalytic and inhibitory properties. For instance, novel heteroaromatic organofluorine inhibitors of fructose-1,6-bisphosphatase have been identified, showing the potential of these compounds as enzyme inhibitors. The inhibitors include structures similar to the pyrrole derivative, indicating the possible roles such compounds can play in biological processes and pharmaceutical applications (Rudnitskaya et al., 2009).
Safety and Hazards
The safety and hazards of a compound can also be determined by its MSDS. For example, the MSDS of 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carboxylic acid indicates that it has hazard statements H315, H319, and H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2,5-dimethyl-1-pyrazin-2-ylpyrrol-3-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-5-9(11(19)12(13,14)15)8(2)18(7)10-6-16-3-4-17-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPKFNOXCIBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CN=C2)C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone |
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